Diethyl (Methoxymethyl)phosphonate
Overview
Description
Diethyl (Methoxymethyl)phosphonate is an organic phosphorus compound with the molecular formula C6H15O4P. It is a colorless liquid that is soluble in many organic solvents such as methanol and ether . This compound is widely used in organic synthesis, particularly as an intermediate in the synthesis of phosphonate esters .
Scientific Research Applications
Emmons-Horner Wittig Reagent
Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate has been identified as a valuable Emmons-Horner Wittig reagent. This compound is effective for converting aldehydes and ketones into compounds with an α,β-unsaturated N-methoxy-N-methylamide group, exhibiting high E selectivity (Netz & Seidel, 1992).
Anticorrosion Properties
The substance has been explored for its anticorrosion properties. Synthesized diethyl (phenylamino) methyl phosphonate derivatives have shown effectiveness as corrosion inhibitors for XC48 carbon steel in hydrochloric acid. These compounds were analyzed using techniques like Atomic Force Microscopy and Molecular Dynamics Simulation, indicating their potential in industrial applications, particularly in metal surface protection (Moumeni et al., 2020).
Synthesis of Alkynes
Diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes, such as (4-Methoxyphenyl)Ethyne. This process involves condensation and elimination reactions, contributing to the field of organic synthesis (Marinetti & Savignac, 2003).
Phosphonate-Based Corrosion Inhibitors
Further emphasizing its role in corrosion inhibition, diethyl phosphonate derivatives have been studied for their inhibitory effects on mild steel corrosion in hydrochloric acid. These compounds, acting as mixed-type inhibitors, have shown high inhibition efficiency and are considered for industrial pickling processes (Gupta et al., 2017).
Structural and Vibrational Analysis
Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been synthesized and characterized, with its structural and vibrational properties analyzed using DFT calculations. Its electronic and thermodynamic properties were also studied, contributing to the understanding of its chemical behavior (Uppal et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, Diethyl methylphosphonate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .
Mechanism of Action
Target of Action
Diethyl (Methoxymethyl)phosphonate primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . These enzymes play crucial roles in the metabolism of their respective organisms.
Mode of Action
It is known that the compound interacts with its targets, possibly inhibiting their function . This interaction and the resulting changes can lead to effects at the molecular and cellular levels.
Biochemical Pathways
It is suggested that the compound may influence the pathways involving its primary targets, potentially disrupting the normal metabolic processes of the organisms .
Result of Action
Given its targets, it is likely that the compound affects the metabolism of mycobacterium tuberculosis and human cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent polarity can affect the rate of the compound’s reactions . Additionally, the presence of electron-withdrawing substituents can increase the reactivity of the phosphonates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (Methoxymethyl)phosphonate can be synthesized through a two-step reaction process. Initially, methyl ester reacts with diethylamino methanol to form the acetate salt of this compound. This intermediate is then subjected to deacetylation by heating and dehydration to yield the final product .
**Industrial Production
Properties
IUPAC Name |
1-[ethoxy(methoxymethyl)phosphoryl]oxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEOGHGFCXMKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470142 | |
Record name | Diethyl (Methoxymethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32806-04-5 | |
Record name | Diethyl (Methoxymethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (Methoxymethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.